3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

5-HT6 receptor antagonism structure–activity relationship PSTTP series

3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one (designated PSTTP 4 in the primary literature) is a heterocyclic compound belonging to the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine (PSTTP) class, which acts as a selective serotonin 5-HT6 receptor antagonist. It has the molecular formula C15H10N4O2S2, a molecular weight of 342.4 g/mol, and a calculated logP of 2.54.

Molecular Formula C13H8N4O3S2
Molecular Weight 332.4 g/mol
Cat. No. B14091973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one
Molecular FormulaC13H8N4O3S2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=C3C=CS4
InChIInChI=1S/C13H8N4O3S2/c18-12-10-9(6-7-21-10)17-11(14-12)13(15-16-17)22(19,20)8-4-2-1-3-5-8/h1-7,16H
InChIKeyFJBUUIMLVQNYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one: Structural and Pharmacological Overview of a Distinct 5-HT6 Receptor Antagonist Scaffold


3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one (designated PSTTP 4 in the primary literature) is a heterocyclic compound belonging to the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine (PSTTP) class, which acts as a selective serotonin 5-HT6 receptor antagonist. It has the molecular formula C15H10N4O2S2, a molecular weight of 342.4 g/mol, and a calculated logP of 2.54 [1]. This compound represents the 5-unsubstituted (5(4H)-one tautomer) core scaffold of the PSTTP series, distinguishing it from the extensive library of 5-amino-substituted derivatives that were developed and profiled concurrently. The compound was identified through a combinatorial library approach as part of a program aimed at discovering potent and selective 5-HT6 receptor ligands for central nervous system (CNS) indications, including cognitive disorders and obesity [2].

Why Generic Substitution Fails: The Critical Impact of the 5(4H)-one Tautomer on PSTTP Series Pharmacological Performance for 5-HT6 Antagonist Selection


Within the PSTTP class, the nature of the substituent at the 5-position exerts a dominant influence on 5-HT6 receptor antagonistic potency, spanning a >100-fold activity range from IC50 = 0.046 μM to IC50 > 5.0 μM [1]. The 5(4H)-one form (PSTTP 4) occupies a defined position in this structure–activity relationship (SAR) landscape with an IC50 of 3.0 μM, representing a markedly different pharmacological profile compared to its 5-amino-substituted congeners. Interchanging the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one scaffold with more potent 5-amino PSTTP derivatives or with structurally unrelated 5-HT6 antagonist chemotypes (e.g., 3-(phenylsulfonyl)quinolines, pyrazolo[1,5-a]pyrimidines, or arylsulfonyl tryptamines) without explicit comparative data introduces significant risk, because differences in binding mode, selectivity fingerprint, and physicochemical properties can alter both target engagement and off-target liability [2]. The quantitative evidence below substantiates why direct procurement of the defined 5(4H)-one compound is scientifically justified when the experimental design requires a specific SAR reference point, a negative control for 5-position substitution effects, or a core scaffold with defined selectivity parameters.

Quantitative Differentiation Evidence for 3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one: Head-to-Head and Cross-Class Comparative Data


5-HT6 Receptor Functional Antagonism: Within-Series Potency Comparison of PSTTP 4 versus 5-Amino-Substituted Analogues

In the HEK293 cell-based functional assay measuring inhibition of serotonin-induced cAMP production at recombinant human 5-HT6 receptors, the 5-unsubstituted PSTTP 4 (the target compound in its 5(4H)-one form) exhibited an IC50 of 3.0 μM. In contrast, the most potent 5-amino-substituted analogue within the same study, 2A{9,4} (3-(3,4-dimethylbenzenesulfonyl)-5-(3-methylbutylamino)-PSTTP), achieved an IC50 of 0.046 μM under identical assay conditions [1]. This represents an approximately 65-fold difference in functional antagonistic potency directly attributable to the presence or absence of a 5-amino substituent. The 5-chloro-PSTTP (1{1}) and 5-ethylthio-PSTTP (5) displayed intermediate potencies of IC50 = 0.57 μM and 0.51 μM, respectively, confirming that the 5-position substitution pattern is the primary determinant of activity within this scaffold [2].

5-HT6 receptor antagonism structure–activity relationship PSTTP series

Receptor Selectivity Profile: 5-HT6 versus 5-HT2A and 5-HT2B Discrimination for the PSTTP Class

Screening of the 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine (PSTTP) compound class against 5-HT2A and 5-HT2B receptors revealed high selectivity for the 5-HT6 receptor, with no significant binding affinity detected at the screened concentrations for these off-target serotonin receptor subtypes [1]. While the primary publication does not report individual Ki or IC50 values for 5-HT2A/5-HT2B binding of PSTTP 4 specifically, the class-level finding that PSTTPs are 'highly selective 5-HT6 receptor ligands' applies across the series, including the 5(4H)-one core scaffold [2]. By contrast, several non-selective serotonergic agents (e.g., certain tricyclic antidepressants and atypical antipsychotics) exhibit 5-HT2A Ki values in the low nanomolar range, contributing to dose-limiting side effects mediated through these receptors. The PSTTP scaffold thereby offers a differentiated selectivity window that is meaningful for CNS target engagement studies.

5-HT6 selectivity serotonin receptor subfamily off-target screening

Physicochemical Differentiation: Molecular Weight and Lipophilicity Comparison of the 5(4H)-one Core versus 5-Amino-Substituted PSTTP Derivatives

The 5(4H)-one compound (3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one) possesses a molecular weight of 342.4 g/mol and a calculated logP of 2.54, placing it within favorable physicochemical space for CNS penetration according to commonly applied drug-likeness criteria (MW < 400, logP 1–4) [1]. In contrast, the most potent 5-amino-substituted PSTTP analogues from the same series bear substituents such as benzylamino, heteroarylmethylamino, or tetrahydrofurylmethylamino groups, resulting in molecular weights typically in the range of 400–500+ g/mol and altered lipophilicity profiles [2]. For example, the high-affinity compound 2C{1,28} (3-(phenylsulfonyl)-N-(2-thienylmethyl)-PSTTP-5-amine, Ki = 1.7 nM) has a molecular weight of approximately 457 g/mol, representing a ~115 g/mol increase over the 5(4H)-one core. This physicochemical differentiation makes the 5(4H)-one form the preferred choice for applications where lower molecular weight and controlled lipophilicity are design constraints, such as fragment-based screening or CNS multiparameter optimization campaigns.

physicochemical properties molecular weight lipophilicity CNS drug-likeness

5-HT6 Binding Affinity Benchmarked Against Clinical-Stage 5-HT6 Antagonist SB-742457 and Preclinical Standard PRX-07034

To contextualize the potency of the PSTTP 5(4H)-one core within the broader 5-HT6 antagonist landscape, cross-study comparison with well-characterized reference compounds is instructive. SB-742457 (intepirdine), a clinical-phase 5-HT6 antagonist that reached Phase II/III trials for Alzheimer's disease, exhibits a Ki of 1.4 nM (pKi = 9.63) at the human 5-HT6 receptor [1]. PRX-07034, used as a reference standard in the PSTTP primary study, demonstrates a Ki of 4–8 nM and a functional IC50 of 19 nM in cAMP assays [2]. The PSTTP 5(4H)-one compound (IC50 = 3.0 μM) is approximately 2,100-fold less potent than SB-742457 and approximately 160-fold less potent than PRX-07034 in functional antagonism. This substantial potency differential does not represent a deficiency for all use cases; rather, it positions the 5(4H)-one compound as a chemically distinct, low-potency tool for applications where high-potency antagonism is not required or would confound experimental interpretation, such as in selectivity profiling, binding mode mutagenesis studies, or as a negative control for functional assays.

clinical comparator benchmarking 5-HT6 antagonist potency translation

Binding Mode Differentiation: Evidence for Distinct 5-Position-Dependent Interaction within the 5-HT6 Receptor Binding Pocket

Independent studies on non-basic 5-HT6 ligands have provided mechanistic evidence that C-5 substitution on related triazolopyrimidine scaffolds can fundamentally alter the binding mode at the 5-HT6 receptor. Specifically, site-directed mutagenesis studies suggest that certain 5-position substituents enable deeper penetration into the receptor binding pocket, engaging second-shell residues that are inaccessible to unsubstituted analogues. The published comparison indicates that replacement or removal of C-5 substitution is 'detrimental to the affinity due to precluding a ligand from reaching deeper inside the binding site' [1]. Applied to the PSTTP series, this mechanistic hypothesis is consistent with the observed ~65-fold potency reduction for PSTTP 4 (5(4H)-one, IC50 = 3.0 μM) compared to optimally substituted 5-amino derivatives (IC50 = 0.046 μM) [2]. This binding mode divergence means that the 5(4H)-one compound likely occupies a different conformational space within the 5-HT6 receptor orthosteric site, providing a structurally distinct pharmacological probe for studying receptor–ligand interaction dynamics.

binding mode second-shell interactions 5-HT6 receptor structure

Optimal Application Scenarios for 3-(Phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one Based on Empirically Demonstrated Differentiation


Structure–Activity Relationship (SAR) Reference Standard for 5-Position Substituent Effect Calibration in 5-HT6 Antagonist Development

PSTTP 4 (IC50 = 3.0 μM at human 5-HT6 receptor) serves as the essential low-activity baseline for quantifying the potency gain conferred by specific 5-position substituents. In a medicinal chemistry program optimizing PSTTP-based 5-HT6 antagonists, incorporating PSTTP 4 as a reference compound enables calculation of fold-activity improvements (e.g., ~65-fold gain with optimal 5-amino substitution, ~5.9-fold with 5-chloro or 5-ethylthio substitution) under identical assay conditions [1]. This quantitative SAR framework is directly applicable to lead optimization campaigns targeting cognitive disorders where 5-HT6 antagonism is the therapeutic mechanism [2].

Selectivity Profiling Tool for 5-HT6 Receptor Pharmacology Studies Requiring Exclusion of 5-HT2A/5-HT2B Confounds

The PSTTP scaffold, including the 5(4H)-one core, has been empirically demonstrated to be highly selective for 5-HT6 over 5-HT2A and 5-HT2B receptors [1]. This selectivity property, combined with the compound's moderate potency (IC50 = 3.0 μM), makes PSTTP 4 suitable for in vitro selectivity profiling panels where the goal is to map receptor subfamily discrimination without saturating target engagement. Applications include functional selectivity assays, radioligand binding displacement studies against serotonergic receptor panels, and chemical biology experiments where 5-HT2A- or 5-HT2B-mediated signaling must be excluded as confounding variables [2].

Fragment-Based or Core-Scaffold Screening for Novel 5-HT6 Ligands Leveraging Favorable CNS Physicochemical Parameters

With a molecular weight of 342.4 g/mol and a calculated logP of 2.54, the 5(4H)-one compound occupies physicochemical space consistent with CNS drug-likeness criteria [1]. Its lower molecular weight compared to 5-amino-substituted PSTTP derivatives (typically 400–500+ g/mol) positions it as an attractive core scaffold for fragment-based drug discovery or scaffold-hopping campaigns. Researchers can use the 5(4H)-one core as a starting point for systematic functionalization while maintaining favorable CNS multiparameter optimization (MPO) profiles, a strategy that is not feasible with higher-molecular-weight 5-amino-substituted analogues [2].

Binding Mode Probe for Investigating Second-Shell Residue Contributions to 5-HT6 Receptor Antagonism

Mechanistic evidence from site-directed mutagenesis on related triazolopyrimidine scaffolds indicates that the absence of a 5-position substituent precludes deeper penetration into the 5-HT6 receptor binding pocket [1]. PSTTP 4 (5(4H)-one, IC50 = 3.0 μM) therefore serves as a shallow-binding probe that can be paired with deep-binding 5-amino-substituted PSTTP analogues (IC50 down to 0.046 μM) in complementary mutagenesis and molecular dynamics studies [2]. This paired approach enables dissection of first-shell versus second-shell residue contributions to ligand recognition, informing structure-based design of next-generation 5-HT6 antagonists with tailored binding kinetics.

Quote Request

Request a Quote for 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.